![molecular formula C17H20NO5P B12604532 N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine CAS No. 918794-16-8](/img/structure/B12604532.png)
N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphoryl group attached to an ethoxy and phenyl group, along with the amino acid L-tyrosine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine typically involves the reaction of L-tyrosine with ethoxy(phenyl)phosphoryl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form phosphonic acid derivatives.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The ethoxy group can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various alkoxy or aryloxy derivatives.
科学的研究の応用
N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying phosphorylation processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of flame retardants and as an additive in polymer production.
作用機序
The mechanism of action of N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can mimic the natural phosphate group in biological systems, allowing the compound to inhibit or activate certain biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in studying phosphorylation and signal transduction.
類似化合物との比較
Similar Compounds
N-[Ethoxy(phenyl)phosphoryl]-L-threonine: Similar structure but with threonine instead of tyrosine.
Ethyl diphenylphosphinate: Contains a diphenylphosphinate group instead of the ethoxy(phenyl)phosphoryl group.
Uniqueness
N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine is unique due to the presence of the L-tyrosine moiety, which imparts specific biochemical properties. The combination of the phosphoryl group with L-tyrosine allows for unique interactions with biological targets, making it distinct from other organophosphorus compounds.
特性
CAS番号 |
918794-16-8 |
|---|---|
分子式 |
C17H20NO5P |
分子量 |
349.32 g/mol |
IUPAC名 |
(2S)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H20NO5P/c1-2-23-24(22,15-6-4-3-5-7-15)18-16(17(20)21)12-13-8-10-14(19)11-9-13/h3-11,16,19H,2,12H2,1H3,(H,18,22)(H,20,21)/t16-,24?/m0/s1 |
InChIキー |
OUBVNKJVBDQHTC-FXIRQEPWSA-N |
異性体SMILES |
CCOP(=O)(C1=CC=CC=C1)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |
正規SMILES |
CCOP(=O)(C1=CC=CC=C1)NC(CC2=CC=C(C=C2)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S)-3-Methyl-4-[(trimethylsilyl)methyl]pent-4-en-1-ol](/img/structure/B12604455.png)
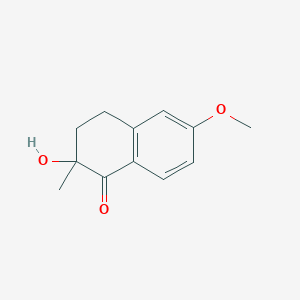

![3-[2-(2-Ethoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12604466.png)
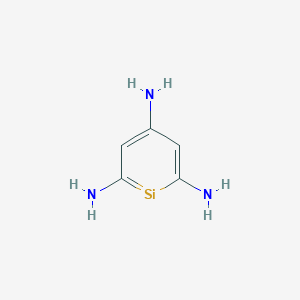
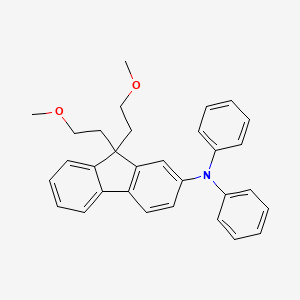
![1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine](/img/structure/B12604470.png)
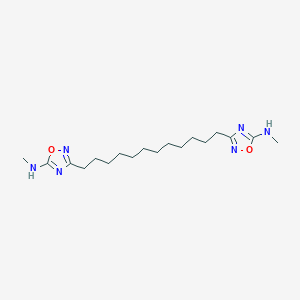

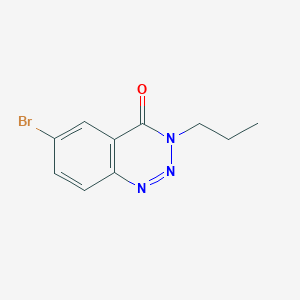

![Methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate](/img/structure/B12604520.png)

